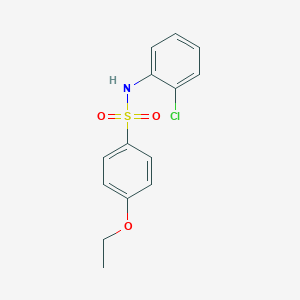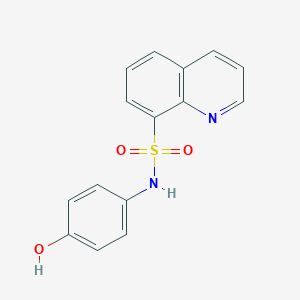![molecular formula C23H23NO5S2 B281293 Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a naphthofuran derivative that has been synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that this compound inhibits the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Moreover, this compound has also been shown to modulate the expression of specific genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Moreover, this compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have also shown that this compound has potential as an anticancer and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One of the future directions is to explore the potential of this compound as a drug candidate for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets. Additionally, future research can focus on improving the solubility of this compound and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction between 2-methyl-5-nitronaphthoic acid and thionyl chloride, followed by the addition of 2-thiophenemethylamine and pentyl alcohol. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has also shown potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C23H23NO5S2 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
pentyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S2/c1-3-4-7-12-28-23(25)21-15(2)29-22-17-10-6-5-9-16(17)19(14-18(21)22)24-31(26,27)20-11-8-13-30-20/h5-6,8-11,13-14,24H,3-4,7,12H2,1-2H3 |
Clave InChI |
DSCPPOSELWUILF-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C |
SMILES canónico |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)